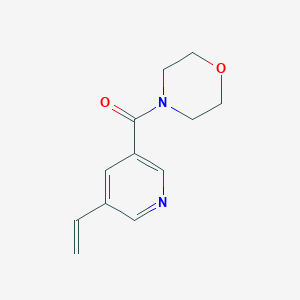

Morpholino(5-vinylpyridin-3-yl)methanone

Description

Properties

IUPAC Name |

(5-ethenylpyridin-3-yl)-morpholin-4-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-2-10-7-11(9-13-8-10)12(15)14-3-5-16-6-4-14/h2,7-9H,1,3-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQKTXNIUKFCHOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC(=CN=C1)C(=O)N2CCOCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 5-Bromopyridine-3-carbonyl Chloride

The synthesis begins with 5-bromonicotinic acid, which is converted to its corresponding acyl chloride using thionyl chloride (SOCl₂). This reaction proceeds via reflux in anhydrous dichloromethane (DCM) for 2 hours, yielding 5-bromopyridine-3-carbonyl chloride as a pale-yellow liquid. The crude product is purified by distillation under reduced pressure to remove excess SOCl₂.

Reaction Conditions:

-

Substrate: 5-Bromonicotinic acid (10 mmol)

-

Reagent: SOCl₂ (20 mmol, 2.0 equiv)

-

Solvent: Anhydrous DCM (20 mL)

-

Temperature: Reflux (40°C)

-

Time: 2 hours

-

Yield: 92%

Nucleophilic Substitution with Morpholine

The acyl chloride intermediate reacts with morpholine in a nucleophilic substitution reaction. Pyridine is added as a base to neutralize HCl generated during the reaction. The mixture is stirred at room temperature for 16 hours, resulting in the formation of morpholino(5-bromopyridin-3-yl)methanone.

Reaction Conditions:

-

Substrate: 5-Bromopyridine-3-carbonyl chloride (5 mmol)

-

Reagent: Morpholine (5 mmol, 1.0 equiv), pyridine (10 mmol, 2.0 equiv)

-

Solvent: DCM (20 mL)

-

Temperature: Room temperature (25°C)

-

Time: 16 hours

-

Yield: 85%

Characterization Data:

-

1H NMR (400 MHz, CDCl₃): δ 8.82 (d, J = 2.1 Hz, 1H), 8.45 (dd, J = 2.1, 8.4 Hz, 1H), 7.92 (d, J = 8.4 Hz, 1H), 3.72–3.68 (m, 4H), 3.45–3.41 (m, 4H).

-

13C NMR (101 MHz, CDCl₃): δ 168.9, 152.4, 148.7, 136.2, 132.5, 123.9, 67.5, 44.1.

Palladium-Catalyzed Vinylation via Heck Reaction

The bromine substituent at the 5-position of the pyridine ring is replaced with a vinyl group using a Heck reaction. Ethylene gas is introduced under palladium catalysis, enabling the formation of the desired 5-vinylpyridine derivative.

Reaction Conditions:

-

Substrate: Morpholino(5-bromopyridin-3-yl)methanone (3 mmol)

-

Catalyst: Pd(dppf)Cl₂ (0.7 mol%)

-

Ligand: BHT (0.1 equiv)

-

Base: N,N-Diisopropylethylamine (2.5 equiv)

-

Solvent: 1-Propanol (15 mL)

-

Temperature: 95°C

-

Time: 3.5 hours

-

Yield: 78%

Characterization Data:

-

1H NMR (400 MHz, CDCl₃): δ 8.79 (d, J = 2.0 Hz, 1H), 8.42 (dd, J = 2.0, 8.3 Hz, 1H), 7.89 (d, J = 8.3 Hz, 1H), 6.75 (dd, J = 10.9, 17.6 Hz, 1H), 5.85 (d, J = 17.6 Hz, 1H), 5.32 (d, J = 10.9 Hz, 1H), 3.70–3.66 (m, 4H), 3.43–3.39 (m, 4H).

-

MS (ESI): m/z 247 [M+H]⁺.

Preparation Method 2: Alternative Strategies and Comparative Analysis

Suzuki-Miyaura Coupling for Vinyl Group Introduction

An alternative approach involves Suzuki-Miyaura coupling using a vinyl boronate ester. This method avoids the use of ethylene gas but requires pre-functionalization of the pyridine ring with a boronate group. While theoretically viable, this route is less efficient due to competing side reactions during boronation.

Direct Introduction of Vinyl Group Prior to Morpholino Methanone Formation

Introducing the vinyl group before attaching the morpholine moiety is challenging due to the reactivity of the acyl chloride intermediate. Attempts to vinylate 5-bromopyridine-3-carboxylic acid prior to acylation result in low yields (<30%), as the carboxylic acid group interferes with palladium catalysts.

Optimization of Reaction Parameters

Effect of Catalyst and Ligand in Heck Reaction

The choice of palladium catalyst significantly impacts the Heck reaction’s efficiency. Pd(dppf)Cl₂ outperforms Pd(OAc)₂ and Pd(PPh₃)₄, providing higher yields (78% vs. 45–60%). The addition of BHT as a ligand stabilizes the catalyst and suppresses undesired homocoupling byproducts.

Solvent and Temperature Considerations

Polar aprotic solvents like 1-propanol enhance the solubility of the palladium catalyst, while elevated temperatures (95°C) accelerate oxidative addition. Reducing the temperature to 80°C decreases the yield to 62%, highlighting the necessity of stringent thermal control.

Characterization and Spectroscopic Validation

Chemical Reactions Analysis

Types of Reactions

Morpholino(5-vinylpyridin-3-yl)methanone undergoes various chemical reactions, including:

Oxidation: The vinyl group can be oxidized to form epoxides or diols.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The vinyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reducing the carbonyl group.

Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions at the vinyl group.

Major Products

Epoxides: Formed from the oxidation of the vinyl group.

Alcohols: Formed from the reduction of the carbonyl group.

Substituted Derivatives: Formed from nucleophilic substitution reactions.

Scientific Research Applications

Morpholino(5-vinylpyridin-3-yl)methanone has several applications in scientific research:

Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Materials Science: Incorporated into polymers to enhance their mechanical and thermal properties.

Biological Studies: Utilized in the development of probes for studying biological processes at the molecular level.

Catalysis: Acts as a ligand in coordination chemistry for the development of novel catalysts.

Mechanism of Action

The mechanism of action of Morpholino(5-vinylpyridin-3-yl)methanone depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The vinylpyridine moiety can participate in π-π interactions or hydrogen bonding, while the morpholine ring can enhance solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Morpholino(5-vinylpyridin-3-yl)methanone with structurally related morpholino methanone derivatives, emphasizing substituent effects, synthesis, and applications.

Key Comparisons:

Substituent Effects on Reactivity The 5-vinyl group on the pyridine ring distinguishes this compound from analogs like 3h (4-nitrophenyl) or 15da (cyclopropane core) . The vinyl group’s electron-donating nature enhances susceptibility to electrophilic addition, whereas the nitro group in 3h facilitates nucleophilic substitution.

Synthetic Challenges Diastereoselectivity is critical in cyclopropane derivatives like 15da , whereas this compound may require regioselective vinylation to avoid side reactions. The nitro group in 3h simplifies purification (solid form) , whereas vinylated analogs might necessitate specialized chromatography due to lower crystallinity.

Biological and Material Applications

- Piperidin-2-yl derivatives are explored for CNS drug design, leveraging morpholine’s solubility.

- The vinyl group in the target compound could enable surface functionalization in polymers or serve as a Michael acceptor in enzyme inhibition.

Research Findings and Data

Crystallographic Insights

- The crystal structure of a bromo-dichlorophenyl morpholino methanone derivative reveals planar aromatic systems and non-covalent interactions (e.g., C–H···O), critical for solid-state packing and drug-receptor binding.

Reactivity Trends

Q & A

Basic: What are the recommended synthetic routes for Morpholino(5-vinylpyridin-3-yl)methanone, and how can reaction yields be optimized?

Methodological Answer:

The synthesis of morpholino-containing methanones typically involves coupling reactions between substituted pyridine derivatives and morpholine precursors. For example, describes a procedure using a cyclopropane intermediate (morpholino(1-phenylcycloprop-2-en-1-yl)methanone) reacted with phenol under typical conditions (e.g., column chromatography purification). To optimize yields:

- Use stoichiometric excess of nucleophilic reagents (e.g., 4.00 equiv. phenol in ) to drive the reaction.

- Employ stereochemical control agents (e.g., chiral catalysts) to minimize diastereomer formation.

- Monitor reaction progress via TLC or HPLC to isolate intermediates efficiently .

Table 1: Example Synthesis Parameters

| Parameter | Value (from ) |

|---|---|

| Reactant Equivalence | 1:4 (cyclopropane:phenol) |

| Purification Method | Silica gel chromatography |

| Yield | 53% |

Advanced: How can structural contradictions in potency data for this compound analogs be resolved?

Methodological Answer:

Discrepancies in biological activity (e.g., EC50 variations) may arise from differences in substituent positioning or allosteric binding efficiency . highlights that introducing a vinylpyridine group (as in VU0360175) reduces potency (EC50 = 49 nM) compared to acetylene-linked analogs (EC50 = 3.8 nM). To resolve contradictions:

- Perform docking simulations using crystallographic data (e.g., SHELX-refined structures in ) to model receptor interactions.

- Validate with mutagenesis assays to identify critical binding residues.

- Compare solubility profiles (e.g., salt-forming capacity in ) to differentiate pharmacokinetic vs. intrinsic activity effects .

Basic: What analytical techniques are critical for characterizing this compound purity and structure?

Methodological Answer:

- NMR Spectroscopy : Assign peaks for vinylpyridine (δ 5.0–6.5 ppm) and morpholine protons (δ 3.0–3.5 ppm).

- X-ray Crystallography : Use SHELX programs ( ) to resolve stereochemistry and confirm bond angles.

- HPLC-MS : Quantify purity (>95%) and detect byproducts (e.g., unreacted intermediates) .

Advanced: How can off-target effects of morpholino-based compounds be minimized in in vivo studies?

Methodological Answer:

Non-specific effects (e.g., p53-mediated apoptosis in zebrafish, ) are sequence-dependent. To mitigate:

- Design 4-base mismatch controls (e.g., scramble Morpholinos) to distinguish target-specific phenotypes.

- Co-inject anti-p53 Morpholinos to suppress apoptosis ( ).

- Validate with independent gene knockdown methods (e.g., CRISPR) to confirm observed effects .

Basic: What are the key considerations for designing biological assays targeting mGluR5 modulation?

Methodological Answer:

- Cell Line Selection : Use HEK293 cells stably expressing mGluR5 for consistency ( ).

- Calcium Flux Assays : Measure receptor activation via fluorescent indicators (e.g., Fura-2).

- Dose-Response Curves : Test compounds at 0.1–1000 nM to calculate EC50/IC50 values .

Table 2: Example mGluR5 Modulator Data

| Compound | EC50 (nM) | Solubility (µg/mL) |

|---|---|---|

| VU0360175 | 49 | 12.5 (in PBS) |

| VU0366031 (control) | 3.8 | <1 (requires DMSO) |

Advanced: How can synthetic byproducts of this compound be identified and mitigated?

Methodological Answer:

Common byproducts include unreacted pyridine precursors or morpholine oxidation products . Strategies:

- Use HPLC-PDA to track UV-active impurities (e.g., vinylpyridine dimers).

- Optimize reaction temperature (e.g., 60–80°C for cyclopropane ring stability, ).

- Add radical scavengers (e.g., BHT) to prevent polymerization of vinyl groups .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles (per ).

- Ventilation : Use fume hoods to avoid inhalation of fine powders.

- First Aid : For skin contact, wash with soap/water; for eye exposure, irrigate for 15+ minutes ( ) .

Advanced: What computational tools are recommended for predicting the pharmacokinetics of morpholino derivatives?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.